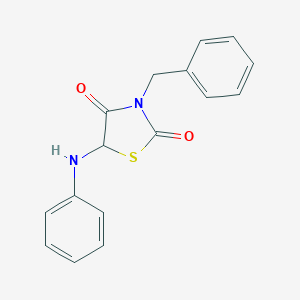
N-(4-tert-butyl-2-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butyl-2-nitrophenyl)propanamide, also known as NBMPR, is a synthetic compound that has been extensively studied for its ability to inhibit nucleoside transporters. This compound has been used in numerous scientific research studies to better understand the mechanisms of nucleoside transport and its role in various physiological processes.
Mechanism of Action
N-(4-tert-butyl-2-nitrophenyl)propanamide inhibits nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides into cells. This inhibition can lead to a decrease in the availability of nucleosides for DNA and RNA synthesis, which can ultimately result in cell death.
Biochemical and Physiological Effects:
The inhibition of nucleoside transport by N-(4-tert-butyl-2-nitrophenyl)propanamide can have a variety of biochemical and physiological effects. For example, it can lead to a decrease in the availability of nucleotides for DNA and RNA synthesis, which can inhibit cell proliferation. It can also affect the levels of adenosine in the brain, which can impact neurological function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-tert-butyl-2-nitrophenyl)propanamide in lab experiments is its specificity for nucleoside transporters, which allows for targeted inhibition of this process. However, one limitation is that it can be difficult to obtain pure and stable samples of N-(4-tert-butyl-2-nitrophenyl)propanamide for use in experiments.
Future Directions
There are numerous future directions for research on N-(4-tert-butyl-2-nitrophenyl)propanamide and nucleoside transporters. One area of interest is the role of nucleoside transporters in cancer cells and the potential for targeting these transporters as a therapeutic strategy. Additionally, there is ongoing research on the development of new compounds that can selectively inhibit nucleoside transporters with greater potency and specificity.
Synthesis Methods
The synthesis of N-(4-tert-butyl-2-nitrophenyl)propanamide involves the reaction of 4-tert-butyl-2-nitroaniline with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound.
Scientific Research Applications
N-(4-tert-butyl-2-nitrophenyl)propanamide has been used in a variety of scientific research applications, including studies on the mechanisms of nucleoside transport, the role of nucleoside transporters in cancer cells, and the development of new therapies for cancer and other diseases.
properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-(4-tert-butyl-2-nitrophenyl)propanamide |
InChI |
InChI=1S/C13H18N2O3/c1-5-12(16)14-10-7-6-9(13(2,3)4)8-11(10)15(17)18/h6-8H,5H2,1-4H3,(H,14,16) |
InChI Key |
NNNVPEGEOFJHNM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)

![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)

![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)

![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)
